molecular formula C9H16N4 B1472337 (3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine CAS No. 1501479-94-2

(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

Cat. No.: B1472337
CAS No.: 1501479-94-2
M. Wt: 180.25 g/mol
InChI Key: BZAZCUFWBAMBAK-UHFFFAOYSA-N
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Description

3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine, commonly known as ETPMA, is an organic compound that has been studied extensively in recent years due to its diverse applications in the field of chemistry. This compound has been found to have a wide range of uses in the synthesis of various drugs and in the development of new materials. Additionally, ETPMA has been studied for its potential use in the treatment of various diseases and disorders.

Scientific Research Applications

Synthesis and Characterization

Research has delved into the synthesis and characterization of compounds related to "(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine," revealing its significance in the development of novel chemical entities. For example, Mishchuk et al. (2016) prepared six sets of functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine cores. These compounds, featuring non-flat, bicyclic heterocycles, are identified as privileged motifs for lead-like compound design, with one set being particularly useful as a scaffold for developing compounds that stimulate glucagon-like peptide-1 (GLP-1) secretion, pointing towards novel anti-diabetes drug leads (Mishchuk et al., 2016).

Pharmaceutical Applications

Derivatives of the specified compound have been explored for their potential in pharmaceutical applications. The synthesis of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, starting from related structures, has been reported by El‐Kazak and Ibrahim (2013). These compounds were screened for their antimicrobial activity, demonstrating the relevance of such structures in the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Luminescent Properties

The exploration of luminescent properties in derivatives of "this compound" has led to interesting findings. Mikhailov et al. (2017) reported on the interaction of related compounds with beryllium, leading to strong violet luminescence, showcasing the potential of these compounds in materials science and possibly in the development of new luminescent materials (Mikhailov et al., 2017).

Properties

IUPAC Name

(3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-2-8-11-12-9-5-7(6-10)3-4-13(8)9/h7H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAZCUFWBAMBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Reactant of Route 2
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Reactant of Route 3
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Reactant of Route 5
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine
Reactant of Route 6
(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine

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